3,4-Dichloro-2,5,6-trifluoropyridine
Overview
Description
3,4-Dichloro-2,5,6-trifluoropyridine: is a halogenated pyridine derivative with the molecular formula C5HCl2F3N . This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a highly reactive and versatile chemical in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Pentachloropyridine and Potassium Fluoride:
Reaction Conditions: The preparation involves reacting pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C.
Industrial Production Methods: This method is preferred for industrial production due to its high yield and rapid reaction rate with minimal tar formation.
-
From Pentachloropyridine and Potassium Fluoride in Dimethylsulfoxide:
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Common Reagents and Conditions: 3,4-Dichloro-2,5,6-trifluoropyridine undergoes substitution reactions with nucleophiles such as amines and thiols under mild conditions.
Major Products: The substitution of chlorine atoms with nucleophiles results in the formation of various substituted pyridine derivatives.
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions: The compound can be oxidized or reduced using standard oxidizing or reducing agents, respectively.
Major Products: These reactions lead to the formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,4-Dichloro-2,5,6-trifluoropyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its ability to interact with various biological targets.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Biological Targets: 3,4-Dichloro-2,5,6-trifluoropyridine interacts with specific enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways Involved: The compound may modulate signaling pathways involved in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: This compound is similar in structure but differs in the position of chlorine and fluorine atoms.
2,6-Dichloro-3,4,5-trifluoropyridine: Another similar compound with different substitution patterns.
Uniqueness:
Properties
IUPAC Name |
3,4-dichloro-2,5,6-trifluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXMGSDBLBXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556650 | |
Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-99-0 | |
Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.